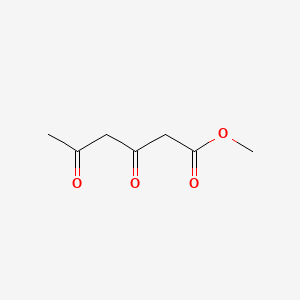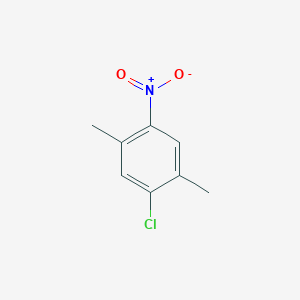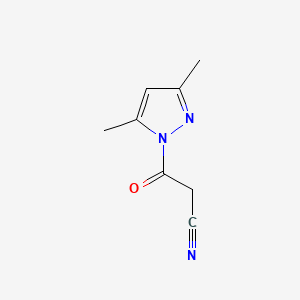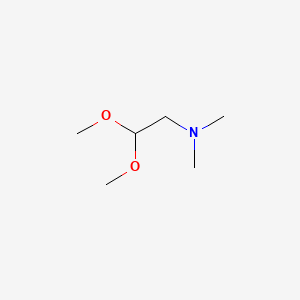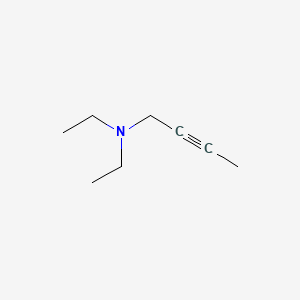![molecular formula C9H6ClNO3 B1581354 5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 40707-01-5](/img/structure/B1581354.png)
5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
概要
説明
5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione is a chlorinated derivative of the parent compound, with a chloro group and a methyl group attached to the benzo[d][1,3]oxazine ring . It is a heterocyclic organic compound and can be used in various chemical and pharmaceutical applications .
Molecular Structure Analysis
The molecular formula of 5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione is C9H6ClNO3 . It has a molecular weight of 211.6 .Physical And Chemical Properties Analysis
5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is soluble, with a solubility of 0.311 mg/ml .科学的研究の応用
Organic Crystal Engineering
Organic crystal engineering studies involving 1,4-piperazine-2,5-diones demonstrate the synthesis and crystallization processes leading to polymorphic forms with different hydrogen-bonding networks. This research highlights the potential for 5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione in studying molecular association and polymorphism in solid-state chemistry, providing insights into the design of organic materials with tailored properties (Weatherhead-Kloster et al., 2005).
Heterocyclic Transformations
The compound serves as a substrate in heterocyclic transformations, facilitating the synthesis of various nitrogen-containing heterocycles. These transformations are crucial for developing novel organic compounds with potential applications in pharmaceuticals, agrochemicals, and material science (Bogdanov & Mironov, 2016).
Synthesis of Novel Compounds
Research on the synthesis of new azo-linked 4H-benzo[d][1,3]oxazine-2,4-diones from carbon dioxide highlights innovative approaches to creating novel compounds. Using green chemistry principles and nanocomposite catalysts, these syntheses contribute to sustainable chemical practices and the development of new materials with unique properties (Nikpassand et al., 2018).
Ionophore Characterization
Studies on the ionophore character of uracil-based podands involving 6-methyl-1,3-oxazine-2,4-dione derivatives underscore the relevance of 5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione in the field of supramolecular chemistry. These compounds' ability to selectively bind and transport ions can be leveraged in sensor technologies, environmental monitoring, and therapeutic applications (Kumar et al., 1992).
Safety And Hazards
The compound is classified as a warning under the GHS classification . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
5-chloro-1-methyl-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c1-11-6-4-2-3-5(10)7(6)8(12)14-9(11)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNWNXWHFWYONH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Cl)C(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343028 | |
| Record name | 5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione | |
CAS RN |
40707-01-5 | |
| Record name | 5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



